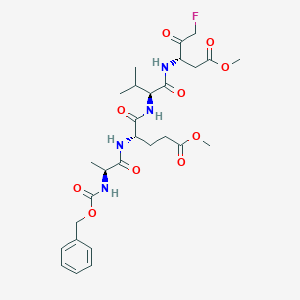
2-Chlor-4-hydroxybenzaldehyd
Übersicht
Beschreibung
2-Chloro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fourth position. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with antimicrobial and anticancer properties.
Industry: The compound is employed in the production of dyes, pigments, and agrochemicals
Wirkmechanismus
Target of Action
It is known that this compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Mode of Action
It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
It is soluble in organic solvents , which may influence its absorption and distribution in biological systems.
Result of Action
Given its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals , it is likely that its effects are largely dependent on the specific compounds it helps to synthesize.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-hydroxybenzaldehyde. It is air-sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is stable under recommended storage conditions but should be kept away from strong oxidizing agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-4-hydroxybenzaldehyde can be synthesized through various methods. One common method involves the Reimer-Tiemann reaction, where phenol is treated with chloroform in the presence of a strong base like sodium hydroxide. This reaction introduces a formyl group at the ortho position relative to the hydroxyl group, followed by chlorination to introduce the chlorine atom at the para position .
Industrial Production Methods: In industrial settings, the synthesis of 2-Chloro-4-hydroxybenzaldehyde often involves the chlorination of 4-hydroxybenzaldehyde using reagents like phosphorus pentachloride or thionyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: 2-Chloro-4-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound typically yields 2-chloro-4-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: 2-Chloro-4-hydroxybenzoic acid.
Reduction: 2-Chloro-4-hydroxybenzyl alcohol.
Substitution: Various esters or ethers depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzaldehyde: Lacks the chlorine atom, making it less electrophilic.
2-Chloro-5-hydroxybenzaldehyde: The hydroxyl group is at the meta position relative to the aldehyde group, altering its reactivity.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of a chlorine atom, used widely as a flavoring agent.
Uniqueness: 2-Chloro-4-hydroxybenzaldehyde is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring, which significantly influences its chemical reactivity and applications. The chlorine atom increases the compound’s electrophilicity, making it more reactive in various chemical reactions compared to its non-chlorinated counterparts .
Eigenschaften
IUPAC Name |
2-chloro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOMCILMBYEGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901216 | |
| Record name | 2-Chloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56962-11-9, 94650-94-9 | |
| Record name | 2-Chloro-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56962-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, chloro-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094650949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chloro-4-hydroxybenzaldehyde in the synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin?
A1: 2-Chloro-4-hydroxybenzaldehyde serves as a crucial building block in the multi-step synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin. [] It reacts with bis-isopropylidene protected D-ribose, another key component, through a series of transformations. This ultimately leads to the formation of the target compound, highlighting the importance of 2-chloro-4-hydroxybenzaldehyde's specific chemical structure and reactivity in this synthetic route.
Q2: Are there any alternative synthetic routes to 7,8-didemethyl-8-hydroxy-5-deazariboflavin that utilize different starting materials?
A2: While the provided research highlights the use of 2-chloro-4-hydroxybenzaldehyde, previous syntheses may have employed different starting materials and synthetic strategies. [] Exploring alternative routes is a common practice in synthetic chemistry to optimize yield, purity, or cost-effectiveness. Further research into the chemical literature would be necessary to identify and compare such alternative approaches.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)









